
2-Phenylpyridine-3-boronic acid
Overview
Description
2-Phenylpyridine-3-boronic acid is an organoboron compound with the molecular formula C11H10BNO2. It is a derivative of pyridine and boronic acid, characterized by the presence of a phenyl group attached to the pyridine ring. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenylpyridine-3-boronic acid typically involves the following methods:
Halogen-Metal Exchange and Borylation: This method involves the exchange of a halogen atom on a pyridine derivative with a metal (such as lithium or magnesium), followed by reaction with a boron reagent like trialkylborates.
Directed Ortho-Metallation (DoM) and Borylation: This approach uses a metal-hydrogen exchange on the pyridine ring, followed by borylation using trialkylborates.
Palladium-Catalyzed Cross-Coupling: This method involves the cross-coupling of halopyridines with tetraalkoxydiboron or dialkoxyhydroborane under palladium catalysis.
Iridium or Rhodium-Catalyzed C-H Borylation: This method activates the C-H bond on the pyridine ring using iridium or rhodium catalysts, followed by borylation.
Industrial Production Methods: Industrial production of this compound often employs the palladium-catalyzed cross-coupling method due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 2-Phenylpyridine-3-boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with halides or pseudohalides in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.
Substitution: The phenyl and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.
Halides and Pseudohalides: For substitution reactions.
Major Products:
Biaryl Compounds: Formed from Suzuki-Miyaura cross-coupling.
Phenols: Formed from oxidation reactions.
Scientific Research Applications
2-Phenylpyridine-3-boronic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Phenylpyridine-3-boronic acid primarily involves its role as a reagent in Suzuki-Miyaura cross-coupling reactions. The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . This process is facilitated by the electronic properties of the phenyl and pyridine rings, which stabilize the intermediate complexes .
Comparison with Similar Compounds
Phenylboronic Acid: Similar in structure but lacks the pyridine ring.
Pyridine-3-boronic Acid: Similar but lacks the phenyl group.
2-Phenylpyridine: Similar but lacks the boronic acid group.
Uniqueness: 2-Phenylpyridine-3-boronic acid is unique due to the presence of both a phenyl group and a pyridine ring, which enhances its reactivity and versatility in organic synthesis . The combination of these functional groups allows for a wide range of chemical transformations and applications .
Biological Activity
2-Phenylpyridine-3-boronic acid is an organoboron compound that has garnered attention in medicinal chemistry and organic synthesis due to its diverse biological activities and applications. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound features a pyridine ring with a boronic acid functional group at the 3-position and a phenyl group at the 2-position. Its molecular formula is CHBNO, and it exhibits properties typical of boronic acids, such as Lewis acidity and the ability to form reversible covalent bonds with diols, making it useful in various chemical reactions.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Boronic acids have been shown to inhibit serine hydrolases, which are involved in various metabolic pathways. For instance, studies have indicated that derivatives of boronic acids can act as selective inhibitors for α/β-hydrolase domain (ABHD) enzymes, with significant selectivity observed against ABHD3 and ABHD4 .
- Anticancer Activity : Research has demonstrated the potential anticancer properties of this compound. In vitro studies have shown that compounds derived from this boronic acid exhibit cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) with IC values indicating effective inhibition of cell proliferation .
- Antioxidant Properties : The compound has been evaluated for its antioxidant activity, showing significant free radical scavenging capabilities. It has been reported to possess an IC value as low as 0.11 µg/mL in certain assays, indicating strong potential for use in formulations aimed at oxidative stress reduction .
1. Anticancer Studies
In a study focusing on the anticancer effects of boronic acid derivatives, this compound was tested against several cancer cell lines. The results indicated a high degree of cytotoxicity, particularly against MCF-7 cells, with an IC value of approximately 18.76 µg/mL . This suggests that the compound may serve as a promising lead for developing new anticancer agents.
2. Enzyme Inhibition
A study investigating the inhibitory effects of various boronates on serine hydrolases found that this compound exhibited selective inhibition against ABHD enzymes, showcasing its potential in therapeutic applications targeting metabolic disorders . The selectivity was confirmed through mass spectrometry-based activity profiling.
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-phenylpyridine-3-boronic acid, and how do reaction conditions influence yield?
The synthesis typically involves cross-coupling reactions using boronic acid precursors and substituted pyridine derivatives. A common method employs Suzuki-Miyaura coupling, where a halogenated pyridine (e.g., 3-bromo-2-phenylpyridine) reacts with a boronic acid pinacol ester under palladium catalysis. Base additives (e.g., K₂CO₃) and solvents like THF or DMF are critical for stabilizing intermediates . Purification often involves column chromatography or recrystallization to isolate the product. Reaction temperature (80–120°C) and catalyst loading (1–5 mol% Pd) significantly affect yield and purity .
Q. What analytical techniques are recommended for characterizing this compound, and what key spectral features should researchers monitor?
Nuclear Magnetic Resonance (¹H, ¹³C, and ¹¹B NMR) is essential for structural confirmation. The boron atom’s quadrupolar relaxation broadens ¹¹B NMR signals, but sharp peaks in ¹H NMR for aromatic protons (δ 7.0–8.5 ppm) and boronic acid protons (δ ~8–10 ppm) are diagnostic. High-resolution mass spectrometry (HRMS) validates molecular weight, while FT-IR identifies B-O stretching (~1350 cm⁻¹). HPLC with UV detection monitors purity, especially for detecting hydrolyzed byproducts (e.g., boroxines) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Although classified as low toxicity, standard boronic acid precautions apply: use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Work in a fume hood to avoid inhalation of fine particles. Store in airtight containers under inert gas (argon or nitrogen) to minimize hydrolysis. Spills should be neutralized with dilute NaOH and rinsed with copious water .
Advanced Research Questions
Q. How can researchers optimize Suzuki-Miyaura cross-coupling reactions involving this compound to minimize side products?
Key factors include:
- Catalyst selection : Pd(PPh₃)₄ or Pd(dppf)Cl₂ improves regioselectivity for sterically hindered substrates.
- Solvent choice : Mixed solvents (e.g., THF:H₂O 4:1) enhance solubility of boronic acid and aryl halides.
- Oxygen exclusion : Degassing with N₂ prevents Pd oxidation, which reduces catalytic activity.
- Additives : Ligands like SPhos suppress protodeboronation, while Cs₂CO₃ accelerates transmetallation .
Q. What are the common decomposition pathways of this compound, and how can stability be improved during long-term storage?
Hydrolysis to boroxines (trimers) is prevalent in humid environments. Stabilization strategies include:
- Lyophilization to remove residual moisture.
- Storage at −20°C with desiccants (e.g., molecular sieves).
- Derivatization as pinacol esters (e.g., this compound pinacol ester), which resist hydrolysis and simplify handling .
Q. How does the electronic structure of this compound influence its reactivity in non-coupling applications, such as sensor development?
The boronic acid group forms reversible esters with diols (e.g., saccharides) via B–O bonds, enabling applications in glucose sensing. The pyridine ring’s electron-withdrawing effect enhances Lewis acidity of boron, improving binding affinity. Computational studies (DFT) predict charge distribution at the boron center, guiding functionalization for target-specific sensors .
Q. What computational methods are effective for predicting the regioselectivity of this compound in heterocyclic functionalization?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to predict coupling sites. Fukui indices identify nucleophilic/electrophilic regions, while Natural Bond Orbital (NBO) analysis quantifies boron’s electron deficiency. These methods align with experimental outcomes in arylations at the pyridine 4-position .
Properties
IUPAC Name |
(2-phenylpyridin-3-yl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BNO2/c14-12(15)10-7-4-8-13-11(10)9-5-2-1-3-6-9/h1-8,14-15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHMAGGNQKVLKSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=CC=C1)C2=CC=CC=C2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30376725 | |
Record name | 2-Phenylpyridine-3-boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30376725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1029654-14-5 | |
Record name | 2-Phenylpyridine-3-boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30376725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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